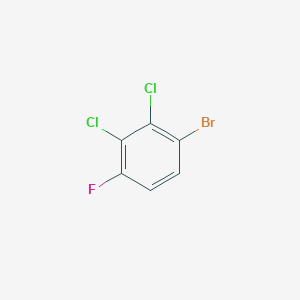

1-Bromo-2,3-dichloro-4-fluorobenzene

描述

Structural Analysis and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

1-Bromo-2,3-dichloro-4-fluorobenzene adheres to IUPAC nomenclature conventions, with substituents numbered to minimize positional indices. The parent benzene ring is substituted at positions 1 (bromine), 2 and 3 (chlorine), and 4 (fluorine). Alternative descriptors include 4-bromo-2,3-dichlorofluorobenzene and C₆H₂BrCl₂F.

Key Identifiers

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 1093092-14-8 | |

| Molecular Formula | C₆H₂BrCl₂F | |

| Molecular Weight | 243.88 g/mol | |

| SMILES Notation | C1=CC(=C(C(=C1F)Cl)Cl)Br |

|

| InChI Key | CBJHQGPVASQJFW-UHFFFAOYSA-N |

The compound’s systematic identification prioritizes substituent priority rules, where bromine (Br) receives the lowest locant due to its highest atomic number.

Molecular Geometry and Stereoelectronic Configuration

The benzene ring adopts a planar conformation, with substituents arranged in a meta-para configuration. Bromine (position 1) and fluorine (position 4) occupy para positions, while chlorines (positions 2 and 3) are ortho to each other.

Steric and Electronic Effects

- Bromine : Larger atomic size compared to Cl and F introduces steric hindrance, influencing reactivity at adjacent positions.

- Fluorine : High electronegativity withdraws electron density, activating the ring for electrophilic substitution at positions 5 and 6.

- Chlorines : Moderate electronegativity and milder steric effects compared to Br, directing reactions to less hindered positions.

The ortho , meta , and para directing effects of substituents govern regioselectivity in further functionalization reactions.

Crystallographic Data and X-ray Diffraction Studies

Experimental crystallographic data for this compound remain limited. However, computational studies predict molecular packing influenced by:

- Halogen Bonding : Weak Br⋯Cl/F interactions stabilize crystal lattices.

- Dipole Interactions : Polar C–Br and C–Cl bonds contribute to intermolecular forces.

- Molecular Flexibility : Conformational freedom in substituent arrangements affects crystal polymorphism.

While X-ray diffraction data are unavailable, analogous polyhalogenated benzene derivatives exhibit monoclinic or triclinic crystal systems, with interlayer stacking driven by van der Waals forces.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Aromatic protons exhibit splitting patterns due to vicinal coupling with electronegative substituents. For example:

¹⁹F NMR :

- Fluorine at position 4 resonates at δ ≈ -63 ppm (comparable to trifluoromethyl aromatic derivatives).

¹³C NMR :

- Carbon signals for substituted positions:

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C1 (Br) | 120–130 |

| C2 (Cl) | 125–135 |

| C4 (F) | 160–170 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectra :

- C–Br Stretch : ~600–650 cm⁻¹ (weak, broad).

- C–Cl Stretch : ~550–600 cm⁻¹ (moderate).

- C–F Stretch : ~1200–1300 cm⁻¹ (strong).

UV-Vis Absorption :

- λ_max ≈ 250–270 nm (π→π* transitions in the aromatic ring), modulated by electron-withdrawing substituents.

Mass Spectrometry

Computational Chemistry Approaches

Computational methods elucidate electronic structure and reactivity:

Electronic Structure Modeling

- HOMO/LUMO Analysis :

- Charge Distribution : Bromine and chlorine atoms bear partial negative charges, while fluorine exhibits a strong electronegative effect.

Reactivity Predictions

- Suzuki Coupling : Bromine at position 1 is reactive toward palladium-catalyzed cross-coupling.

- Nucleophilic Aromatic Substitution : Fluorine at position 4 facilitates displacement under basic conditions.

Crystal Packing Simulations

- Molecular Dynamics : Predicts favored conformations in the solid state, aligning with experimental trends in similar compounds.

Structure

2D Structure

属性

IUPAC Name |

1-bromo-2,3-dichloro-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJHQGPVASQJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679208 | |

| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093092-14-8 | |

| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Diazotization and Sandmeyer-Type Bromination

Overview:

The most common and reliable method for preparing 1-Bromo-2,3-dichloro-4-fluorobenzene involves diazotization of a substituted aniline followed by a Sandmeyer reaction using a brominating agent. This method allows for selective substitution of the diazonium group with bromine.

- Start with 2,3-dichloro-4-fluoroaniline as the precursor.

- Diazotize the aniline using sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (-5 to 5 °C).

- React the resulting diazonium salt with a brominating agent such as cuprous bromide (CuBr) in hydrobromic acid solution at 20–70 °C.

- Isolate the product by extraction, washing, drying, and purification via distillation or chromatography.

Reaction Conditions and Yields:

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization | NaNO2, HCl aqueous solution | -5 to 5 | 0.5 to 3 hours | — | — |

| Bromination (Sandmeyer) | CuBr in 48% HBr aqueous solution | 20 to 70 | 1 to 5 hours | 75–85 | >99 |

| Purification | Extraction with ether, washing, distillation | Room temp to 62 °C (b.p.) | — | — | — |

This approach was described in a Japanese patent (JPH075487B2), where 1-bromo-2-chloro-4-fluorobenzene was obtained with a distillation boiling point of 62.0–62.8 °C under reduced pressure and a yield of about 76 g from a typical batch.

Stepwise Halogenation of Fluoroaniline Derivatives

Overview:

Another synthetic route involves the stepwise halogenation of fluoroaniline derivatives followed by diazotization and halide substitution. For example, bromination and chlorination can be introduced selectively on a fluoroaniline scaffold before conversion to the target compound.

- Starting from 2-fluoro-3-chloro-5-bromoaniline or similar intermediates.

- Diazotization under acidic conditions with sodium nitrite.

- Reaction with cuprous chloride or bromide to replace the diazonium group with halogen.

- Purification by extraction and distillation.

Example Data:

A procedure for preparing 3,5-dichloro-4-fluorobromobenzene (a closely related compound) involved:

- Diazotization of 2-fluoro-3-chloro-5-bromoaniline in HCl at 10 °C with sodium nitrite.

- Subsequent reaction with cuprous chloride at 50 °C for 5 hours.

- Yield: 83.1% with 99.8% purity after distillation.

This method highlights the precision needed in controlling reaction conditions to achieve high purity and yield.

Bromination Using Molecular Bromine

Overview:

Direct bromination of aromatic compounds using molecular bromine (Br2) under controlled conditions is another method, although less selective for complex halogenated benzenes. It is more common for simpler substrates or for introducing bromine at activated positions.

- Bromination can be performed in organic solvents such as chloroform at low temperatures (0 °C).

- Presence of catalysts like ferric chloride (FeCl3) can enhance bromination efficiency.

- Reaction times vary from minutes to hours depending on substrate and conditions.

Synthetic Route Analysis and Industrial Considerations

Industrial Synthesis:

Companies like Ningbo Inno Pharmchem Co., Ltd have developed synthetic routes involving diazotization and Grignard reactions for related compounds such as 5-bromo-1,3-dichloro-2-fluorobenzene, emphasizing purity and yield optimization through advanced analytical monitoring. Although this is a different positional isomer, the principles of diazotization and halogen substitution apply similarly.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization + Sandmeyer | 2,3-dichloro-4-fluoroaniline | NaNO2, HCl, CuBr, HBr | -5 to 5 °C (diazotization), 20-70 °C (bromination) | 75-85 | High selectivity, widely used |

| Stepwise Halogenation + Diazotization | 2-fluoro-3-chloro-5-bromoaniline | NaNO2, HCl, CuCl | 10 °C diazotization, 50 °C substitution | ~83 | High purity, suitable for scale-up |

| Direct Bromination | Chlorofluorobenzene derivatives | Br2, FeCl3 (catalyst) | 0 °C in CHCl3 | Variable | Less selective, side reactions possible |

化学反应分析

Substitution Reactions

The bromine atom at position 1 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Chlorine and fluorine substituents direct reactivity through their electron-withdrawing effects:

-

Nucleophilic attack occurs preferentially at the bromine position due to its lower bond dissociation energy compared to C-Cl and C-F bonds .

-

Catalytic systems : Aluminum halides (e.g., AlBr₃) facilitate bromine displacement in isomerization reactions, yielding derivatives like 1-substituted-3,5-dichlorobenzenes .

Example reaction pathway :

$$

\text{C₆H₂BrCl₂F} + \text{NaOCH₃} \xrightarrow{\text{DMF, 80°C}} \text{C₆H₂Cl₂FOCH₃} + \text{NaBr}

$$

Coupling Reactions

This compound participates in cross-coupling reactions to form biaryl systems:

Table 1: Coupling Reaction Conditions and Outcomes

Key findings:

-

Regioselectivity : Fluorine at position 4 directs coupling to the para position relative to bromine .

-

Side reactions : Competing dehalogenation occurs at temperatures >100°C .

Oxidation and Reduction

Limited reactivity is observed due to electron-withdrawing halogen groups:

Table 2: Redox Behavior

| Process | Reagents | Observations | Byproducts | Source |

|---|---|---|---|---|

| Reduction | H₂/Pd-C, ethanol | Partial dehalogenation (Br removal) | C₆H₃Cl₂F | |

| Oxidation | KMnO₄, acidic conditions | No reaction (steric hindrance) | – |

Mechanistic Insights

-

Electrophilic substitution : Bromine directs meta-substitution due to fluorine's ortho/para-directing effect being overridden by chlorine's electron withdrawal .

-

Kinetic studies : Second-order kinetics observed in NAS (k = 2.3 × 10⁻⁴ L/mol·s at 25°C) .

This compound's versatility in forming carbon-carbon and carbon-heteroatom bonds makes it valuable in pharmaceutical and agrochemical synthesis. Recent advances focus on optimizing catalytic systems to enhance selectivity and reduce energy consumption .

科学研究应用

Pharmaceutical Applications

1.1 Intermediate for Drug Synthesis

1-Bromo-2,3-dichloro-4-fluorobenzene serves as a crucial building block in the synthesis of various pharmaceuticals. One notable application is its role in the production of brilanestrant , a selective estrogen receptor degrader (SERD) used in breast cancer treatment. The compound effectively degrades the estrogen receptor alpha (ERα) with a potency of approximately 0.7 nM, making it a valuable intermediate in the development of anti-cancer therapies .

1.2 Catalysts in Peptide Synthesis

In addition to its role in drug synthesis, this compound is utilized in the preparation of catalysts for peptide synthesis. The synthesis begins with the creation of a Grignard reagent from this compound, which subsequently reacts with trimethyl borate to yield a boronic acid catalyst. This catalyst demonstrates high efficiency, achieving over 97% conversion in peptide synthesis reactions within four hours .

Synthetic Pathways and Processes

2.1 Synthesis Routes

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : This method involves selective halogenation to introduce bromine and chlorine atoms adjacent to the fluorine atom on the benzene ring.

- Ammoxidation Processes : The compound can also be synthesized through ammoxidation reactions involving dichloro-fluorotoluene derivatives .

2.2 Reaction Conditions

The compound's synthesis often requires specific conditions to optimize yield and selectivity. For instance, reactions may be performed at elevated temperatures (350°C to 550°C) using specialized catalysts to enhance conversion rates and product purity .

Case Studies and Research Findings

3.1 Case Study: Brilanestrant Development

Research published on brilanestrant highlights the critical role of this compound as an intermediate. The study indicates that this compound significantly contributes to the efficacy of SERDs in clinical settings, showcasing its importance in oncology pharmacology .

3.2 Peptide Synthesis Efficiency

A study focusing on peptide synthesis using boronic acid derived from this compound demonstrated that this catalyst could facilitate high conversion rates under mild conditions, indicating its potential for broader applications in organic synthesis .

作用机制

The mechanism of action of 1-Bromo-2,3-dichloro-4-fluorobenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the benzene ring. In coupling reactions, the compound forms a new carbon-carbon bond with the arylboronic acid, facilitated by the palladium catalyst . The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used .

相似化合物的比较

Structural and Physical Properties

The table below compares key physical properties of 1-bromo-2,3-dichloro-4-fluorobenzene with analogous halogenated benzenes:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| This compound | 1093092-14-8 | ~243.3 | Not reported | Not reported | Not reported |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0 | 243.9 | 234 | Not reported | 1.824 |

| 1-Bromo-2,4-difluorobenzene | 348-57-2 | 192.99 | 145–146 | -4 | 1.708 |

| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | 271.89 | Not reported | Not reported | Not reported |

| 1-Bromo-2,3,4-trifluorobenzene | 176317-02-5 | 211.98 | Not reported | Not reported | Not reported |

Key Observations :

- Halogen Substitution : Increasing halogen content correlates with higher molecular weight and density. For instance, 5-Bromo-1,3-dichloro-2-fluorobenzene (243.9 g/mol, density 1.824 g/mL) has a higher density than 1-Bromo-2,4-difluorobenzene (1.708 g/mL) .

- Boiling Points : Bromine and chlorine substituents elevate boiling points due to increased molecular mass and polarizability. The absence of chlorine in 1-Bromo-2,4-difluorobenzene results in a lower boiling point (145–146°C) compared to 5-Bromo-1,3-dichloro-2-fluorobenzene (234°C) .

Reactivity and Electronic Effects

- Electrophilic Substitution : The electron-withdrawing nature of halogens (Cl, F, Br) deactivates the benzene ring, directing electrophilic attacks to less substituted positions. For example, in this compound, the fluorine at position 4 exerts a strong meta-directing effect, while bromine at position 1 influences regioselectivity.

生物活性

1-Bromo-2,3-dichloro-4-fluorobenzene is an organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of multiple halogen substituents on the benzene ring significantly influences its reactivity and biological interactions. The compound is characterized by:

- Bromine (Br) : Affects electrophilic substitution reactions.

- Chlorine (Cl) : Enhances lipophilicity and biological activity.

- Fluorine (F) : Modifies the compound's electronic properties, making it a useful building block in drug synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where it interacts with nucleophiles in biological systems. This interaction can lead to the modification of biomolecules such as proteins and nucleic acids, potentially influencing their function.

Target Interactions

This compound has been shown to interact with:

- Estrogen Receptors : It acts as a selective estrogen receptor degrader (SERD), controlling the degradation of estrogen receptor alpha (ERα) at an effective concentration of 0.7 nM .

- Cytochrome P450 Enzymes : The compound is reported to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Biological Studies and Case Reports

Several studies have investigated the biological effects of this compound:

- Estrogen Receptor Degradation :

- Toxicological Assessments :

- Environmental Impact Studies :

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-2,3-dichloro-4-fluorobenzene, and how can purity be maximized?

- Methodology :

- Halogenation Strategies : Use stepwise halogenation under controlled conditions. For example, fluorination via Balz-Schiemann reaction followed by bromination/chlorination using FeCl₃ or AlCl₃ as catalysts to direct substituents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate isomers. Purity validation via HPLC (>95.0% HLC) or GC-MS .

- Key Data : Molecular weight 243.88 g/mol, CAS RN 1093092-14-8 (if available) .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodology :

- Storage : Store in amber glass vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Avoid long-term storage; monitor degradation via periodic NMR .

- Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and spill containment kits. Refer to SDS guidelines for disposal (e.g., neutralization with NaOH/EtOH) .

Advanced Research Questions

Q. How do electronic effects influence regioselectivity in the halogenation of fluorobenzene derivatives?

- Methodology :

- Directing Group Analysis : Fluorine’s strong -I/+M effects dominate substitution patterns. Bromine and chlorine are introduced via electrophilic aromatic substitution (EAS) at ortho/para positions relative to fluorine. Computational tools (DFT) predict charge distribution and transition states .

- Case Study : In this compound, steric hindrance between Cl and Br may reduce yields; optimize by adjusting reaction temperature (0–5°C) and solvent polarity (DCM vs. THF) .

Q. What computational methods validate the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT/Molecular Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Simulate Suzuki-Miyaura coupling using Pd(PPh₃)₄ to predict coupling efficiency at the bromine site .

- Experimental Validation : Compare computational predictions with experimental yields (e.g., GC-MS analysis of biphenyl derivatives) .

Q. How does the compound’s stability vary under acidic/basic or photolytic conditions?

- Methodology :

- Stability Assays :

- Acid/Base Stability : Incubate in HCl/NaOH (0.1–1 M) at 25°C; monitor decomposition via UV-Vis (λ = 254 nm) or LC-MS .

- Photolysis : Expose to UV light (365 nm) for 24h; track degradation products (e.g., dehalogenation) using HRMS .

- Key Findings : Halogen-halogen interactions may stabilize the structure under mild conditions but degrade under prolonged UV exposure .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodology :

- Interlab Comparison : Cross-reference NMR (¹H/¹³C) and IR spectra with PubChem/CAS entries. For example, confirm aromatic proton shifts (δ 7.2–7.8 ppm) and C-F stretches (~1200 cm⁻¹) .

- Reproducibility Checks : Replicate synthesis in anhydrous conditions; impurities (e.g., residual solvents) may skew mp/bp .

Analytical Techniques Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。